molecular formula C12H8ClFN4O2 B1431297 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide CAS No. 936564-98-6

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide

Cat. No. B1431297
CAS RN: 936564-98-6
M. Wt: 294.67 g/mol
InChI Key: UDBYRWYBFPAGRP-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CFPCA) is a novel chemical compound that has recently been studied for its potential applications in scientific research. CFPCA is an organic molecule with a molecular weight of 277.6 g/mol and a melting point of 167.5°C. It is a stable, white crystalline solid that is soluble in organic solvents. CFPCA has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and medicinal chemistry.

Scientific Research Applications

Antimycobacterial Activity

This compound has shown promising results in the treatment of Mycobacterium tuberculosis. In a study, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide, a derivative of the compound, displayed significant activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 μg·mL −1 .

Antibacterial Activity

The compound has also demonstrated antibacterial properties. For instance, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, another derivative, was found to be effective against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values of 7.81 μM and 15.62 μM respectively .

Synthesis of Novel Derivatives

The compound can be used as a starting material for the synthesis of novel derivatives with potential antimicrobial properties. For example, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of 3-benzylaminopyrazine-2-carboxamides .

Drug Development

The compound’s derivatives have been used in the development of new drugs. For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed low cytotoxicity in the HepG2 cell line, making it a potential candidate for drug development .

Molecular Docking Studies

The compound and its derivatives can be used in molecular docking studies to investigate potential drug targets. For example, active compounds were docked to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis .

Intermediate in Synthesis

The compound can serve as a valuable intermediate in the synthesis of other compounds, such as 5-Chloro-2, 3, 4-trifluorobenzoic acid derivatives, which have pharmacokinetic properties as antibacterial agents .

properties

IUPAC Name

3-[(5-chloro-2-fluorobenzoyl)amino]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4O2/c13-6-1-2-8(14)7(5-6)12(20)18-11-9(10(15)19)16-3-4-17-11/h1-5H,(H2,15,19)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBYRWYBFPAGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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